4-(((3-Hydroxy-3-methylbutyl)amino)methyl)benzonitrile
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Overview
Description
4-(((3-Hydroxy-3-methylbutyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C13H18N2O This compound features a benzonitrile core substituted with a hydroxy-methylbutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Hydroxy-3-methylbutyl)amino)methyl)benzonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-cyanobenzaldehyde with 3-hydroxy-3-methylbutylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(((3-Hydroxy-3-methylbutyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 4-(((3-Keto-3-methylbutyl)amino)methyl)benzonitrile or 4-(((3-Carboxy-3-methylbutyl)amino)methyl)benzonitrile.
Reduction: The major product is 4-(((3-Hydroxy-3-methylbutyl)amino)methyl)benzylamine.
Substitution: Products vary depending on the substituent introduced, such as 4-(((3-Hydroxy-3-methylbutyl)amino)methyl)benzamide.
Scientific Research Applications
4-(((3-Hydroxy-3-methylbutyl)amino)methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(((3-Hydroxy-3-methylbutyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: This compound has a similar benzonitrile core but with different substituents, leading to distinct chemical properties and applications.
4-Cyano-2-methoxyphenol: Another related compound with a cyano group and a methoxy substituent, used in different chemical syntheses.
Uniqueness
4-(((3-Hydroxy-3-methylbutyl)amino)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of hydroxy, amino, and nitrile groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[(3-hydroxy-3-methylbutyl)amino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,16)7-8-15-10-12-5-3-11(9-14)4-6-12/h3-6,15-16H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETCEXKTNXPWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNCC1=CC=C(C=C1)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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